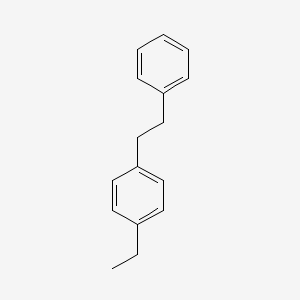
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by chlorination and subsequent functional group modifications. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts .
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds include:
1-(2-(Bromomethyl)-5-methoxyphenyl)-2-chloropropan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-bromopropan-1-one: Featuring a bromine atom instead of a chlorine atom.
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-hydroxypropan-1-one: Containing a hydroxyl group instead of a chlorine atom.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their functional groups .
Propiedades
Fórmula molecular |
C12H14BrClO2 |
|---|---|
Peso molecular |
305.59 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-5-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-13)11(6-10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
Clave InChI |
BKLDCENSOPZPNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)CBr)C(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


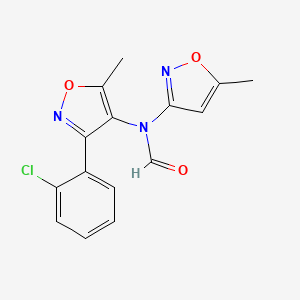
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
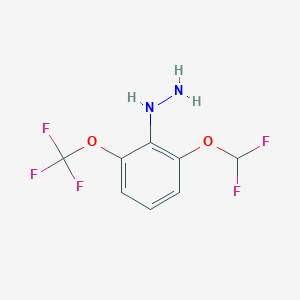
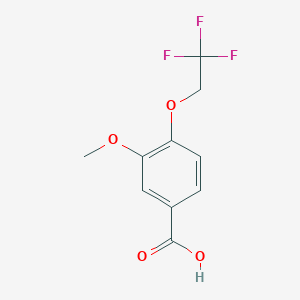
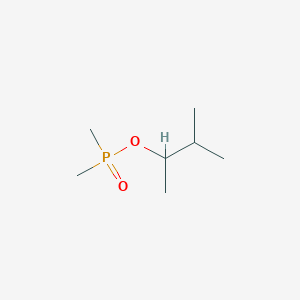
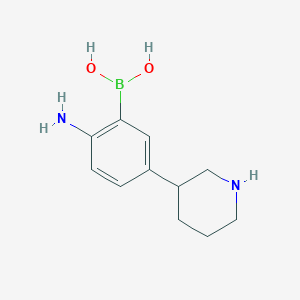
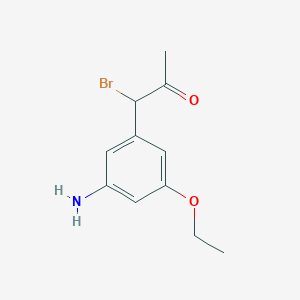

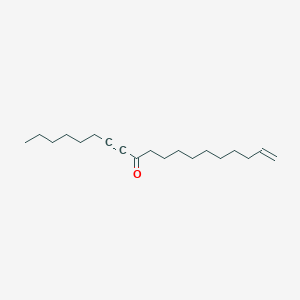
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
